1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and functional groups such as a carboxylic acid ester and an iodine atom.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolo[2,3-b]pyridine derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to yield reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester: Lacks the iodine and methyl groups, which may affect its biological activity and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-iodo-1-methylpyrrolo[2,3-b]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-13-5-8(11)7-3-6(10(14)15-2)4-12-9(7)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJLWWAIJPMHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)C(=O)OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176691 | |
Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934568-24-8 | |
Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934568-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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